molecular formula C6H12O8 B1362047 D-(+)-Galacturonic acid monohydrate

D-(+)-Galacturonic acid monohydrate

Cat. No.: B1362047
M. Wt: 212.15 g/mol
InChI Key: BGHPCEJXDOGRGW-KSSASCOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .

Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .

Chemical Reactions Analysis

Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .

Properties

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

IUPAC Name

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1

InChI Key

BGHPCEJXDOGRGW-KSSASCOMSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O.O

Origin of Product

United States

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